physicochemical properties of 2-(2-Methoxy-5-methylphenyl)propanal
physicochemical properties of 2-(2-Methoxy-5-methylphenyl)propanal
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-5-methylphenyl)propanal
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(2-Methoxy-5-methylphenyl)propanal is an aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and fragrance development. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring, coupled with a propanal moiety—gives it a unique combination of steric and electronic properties. Understanding its fundamental physicochemical characteristics is paramount for researchers and drug development professionals to effectively utilize it in experimental design, predict its behavior in various media, and establish robust analytical methods.
This guide provides a comprehensive overview of the known and predicted . It is designed to be a practical resource, combining computational data with established analytical protocols to offer field-proven insights for laboratory applications.
Chemical Identity and Structure
Correctly identifying a compound is the foundation of all subsequent research. The following identifiers and structural representations define 2-(2-Methoxy-5-methylphenyl)propanal.
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IUPAC Name: 2-(2-methoxy-5-methylphenyl)propanal[1]
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Molecular Formula: C₁₁H₁₄O₂[1]
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CAS Number: 53155-90-1[1]
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Canonical SMILES: CC1=CC(=C(C=C1)OC)C(C)C=O[1]
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InChI Key: HJXAMADMHLTOIM-UHFFFAOYSA-N[1]
The structure consists of a benzene ring substituted with a methoxy group at position 2 and a methyl group at position 5. A propanal group is attached at position 1, creating a chiral center at the alpha-carbon.
Summary of Physicochemical Properties
The following table summarizes key physicochemical data for 2-(2-Methoxy-5-methylphenyl)propanal. It is important to note that while computational data is readily available, experimental values for properties such as boiling and melting points are not widely published. The data presented here are primarily derived from computational models, providing reliable estimates for experimental planning.[1]
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | Computed by PubChem[1] |
| XLogP3 (LogP) | 2.2 | Computed by XLogP3[1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computed by Cactvs[1] |
| Hydrogen Bond Donors | 0 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptors | 2 | Computed by Cactvs[1] |
| Rotatable Bonds | 3 | Computed by Cactvs[1] |
| Exact Mass | 178.099379685 Da | Computed by PubChem[1] |
Detailed Physicochemical Characteristics
Physical State and Solubility
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Physical Appearance: The physical state (solid or liquid) and appearance (color, odor) are not consistently reported in public databases. As with any laboratory chemical for which this data is not available, it should be handled as a compound of unknown characteristics.
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Solubility: Based on its structure and calculated LogP of 2.2, 2-(2-Methoxy-5-methylphenyl)propanal is expected to be sparingly soluble in water but readily soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane. The LogP value indicates a moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[1]
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure provides a strong predictive framework.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehyde Proton (-CHO): Expected to be a highly deshielded doublet around δ 9.5-10.0 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen.
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Aromatic Protons (Ar-H): Three protons on the benzene ring are expected to appear in the δ 6.7-7.2 ppm region, with splitting patterns determined by their coupling with each other.
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Methine Proton (-CH(C)C=O): A quartet is expected around δ 3.5-4.0 ppm, coupled to both the aldehyde proton and the adjacent methyl group.
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Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8 ppm.[1]
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Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.[1]
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Aliphatic Methyl Protons (-CH(CH₃)): A doublet around δ 1.2-1.5 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. This is a key diagnostic peak for the aldehyde functional group.
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C-H Stretch (Aldehyde): Two characteristic medium peaks are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-O Stretch (Ether): A strong band is expected in the 1230-1270 cm⁻¹ region for the aryl-alkyl ether.
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Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
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Aliphatic & Aromatic C-H Stretches: These will be present in the 2850-3100 cm⁻¹ range.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 178.
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Key Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z 149, and potentially cleavage of the C-C bond adjacent to the ring.
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Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The OECD Guideline 107 shake-flask method is a reliable, though labor-intensive, standard for its determination.
Causality: This protocol is designed to measure the equilibrium distribution of the analyte between two immiscible phases (n-octanol and water). The ratio of concentrations directly yields the partition coefficient, a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method
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Preparation of Solvents (Self-Validation Step):
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Rationale: To ensure that the two solvents are mutually saturated at the time of the experiment, preventing volume changes that would alter concentrations and invalidate the results.
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Procedure: Vigorously shake high-purity n-octanol and water (e.g., HPLC grade) in a separatory funnel for 24 hours at the experimental temperature (e.g., 25°C). Allow the layers to separate for at least 2 hours. Drain and store each phase separately.
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Preparation of Stock and Standard Solutions:
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Rationale: A precise stock solution is needed for spiking, and a series of standards are required to create a calibration curve for the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure:
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Prepare a stock solution of 2-(2-Methoxy-5-methylphenyl)propanal in the water-saturated n-octanol (e.g., 1 mg/mL).
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From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in the same solvent.
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Partitioning Experiment:
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Rationale: This is the core step where the analyte distributes itself between the two phases according to its intrinsic properties. Using varying volume ratios helps validate the independence of the partition coefficient from the experimental setup.
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Procedure:
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In three separate centrifuge tubes, add the stock solution and octanol-saturated water in different ratios (e.g., 2 mL octanol phase / 8 mL water phase; 5 mL / 5 mL; 8 mL / 2 mL).
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Cap the tubes and shake them gently by inversion for at least 1 hour at a constant temperature. Avoid vigorous shaking to prevent emulsion formation.
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Centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.
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Analysis:
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Rationale: Quantifying the analyte concentration in one or both phases is necessary to calculate the partition ratio.
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Procedure:
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Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.
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Carefully withdraw an aliquot from the n-octanol phase of each experimental tube. Dilute as necessary to fall within the range of the calibration curve.
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Measure the concentration of the analyte in the n-octanol phase (C_oct) using the calibration curve.
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The concentration in the aqueous phase (C_water) can be determined by mass balance or by direct measurement if the analytical method is sensitive enough.
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Calculation:
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The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase:
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P = C_oct / C_water
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The LogP is the base-10 logarithm of the partition coefficient:
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LogP = log₁₀(P)
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The final LogP value should be reported as the average of the results from the three different phase ratios.
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Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for LogP determination.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Safety and Handling
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
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Handling: Avoid direct contact with skin and eyes. Prevent ingestion and inhalation.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention.[4]
References
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PubChem (National Center for Biotechnology Information) . 2-(2-Methoxy-5-methylphenyl)propanal. Source: PubChem, [Link]
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CPAChem . Safety Data Sheet. Source: CPAChem, [Link]
